N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide
Description
N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 1,3-oxazole core substituted with a methyl group and a 4-(propan-2-yloxy)phenyl moiety. The sulfonamide group is further modified with a 2-methoxyphenyl substituent, enhancing its structural complexity.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-N-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S/c1-19(2)33-22-16-14-21(15-17-22)27-28-24(20(3)34-27)18-29(25-12-8-9-13-26(25)32-4)35(30,31)23-10-6-5-7-11-23/h5-17,19H,18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQUQOAMQDXEOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three key components:
- Benzenesulfonamide backbone : Derived from benzenesulfonyl chloride and 2-methoxyaniline.
- 1,3-Oxazole core : Synthesized via cyclization reactions, incorporating methyl and 4-(propan-2-yloxy)phenyl substituents.
- Methylene linker : Introduced via alkylation of the sulfonamide nitrogen with a bromomethyl-oxazole intermediate.
Synthetic Routes
Synthesis of 4-(Bromomethyl)-5-Methyl-2-[4-(Propan-2-yloxy)Phenyl]-1,3-Oxazole
Robinson–Gabriel Cyclization
Step 1: Preparation of α-Bromoketone
4-(Propan-2-yloxy)acetophenone (1.0 equiv) is treated with bromine (1.2 equiv) in acetic acid at 0–5°C for 4 hr, yielding α-bromo-4-(propan-2-yloxy)acetophenone (87% yield).
Step 2: Amidation
The α-bromoketone reacts with methylamine hydrochloride (1.5 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) at 25°C for 12 hr, forming N-methyl-2-bromo-2-(4-(propan-2-yloxy)phenyl)acetamide (91% yield).
Step 3: Cyclization
Phosphoryl chloride (3.0 equiv) is added to the amide in toluene at 110°C for 6 hr, yielding 5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole (78% yield).
Step 4: Bromination of Oxazole
The oxazole is treated with N-bromosuccinimide (1.1 equiv) and AIBN (0.1 equiv) in CCl₄ at 80°C for 3 hr, affording 4-(bromomethyl)-5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole (65% yield).
Van Leusen Oxazole Synthesis
Alternative Route :
4-(Propan-2-yloxy)benzaldehyde (1.0 equiv) reacts with TosMIC (1.2 equiv) in methanol with K₂CO₃ (2.0 equiv) at 60°C for 8 hr, yielding 5-(4-(propan-2-yloxy)phenyl)-1,3-oxazole. Subsequent bromination at the methyl position follows Step 4 above.
Synthesis of N-(2-Methoxyphenyl)Benzenesulfonamide
Step 1: Sulfonylation
Benzenesulfonyl chloride (1.2 equiv) is added dropwise to a solution of 2-methoxyaniline (1.0 equiv) in pyridine at 0°C. The mixture is stirred at 25°C for 6 hr, yielding N-(2-methoxyphenyl)benzenesulfonamide (94% yield).
Alkylation to Form the Target Compound
Step 1: N-Alkylation
N-(2-Methoxyphenyl)benzenesulfonamide (1.0 equiv) and 4-(bromomethyl)-5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole (1.5 equiv) are combined with K₂CO₃ (3.0 equiv) in DMF at 80°C for 12 hr. The product is purified via column chromatography (hexane/ethyl acetate, 3:1), yielding the title compound (72% yield).
Characterization Data
Spectral Analysis
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.32 (m, 5H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, Ar-H), 4.65 (septet, J = 6.0 Hz, 1H, OCH(CH₃)₂), 4.12 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 2.45 (s, 3H, oxazole-CH₃), 1.35 (d, J = 6.0 Hz, 6H, OCH(CH₃)₂).
- HRMS (ESI+) : m/z calculated for C₂₇H₂₉N₂O₅S [M+H]⁺: 517.1764; found: 517.1768.
Purity and Yield Comparison
| Step | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| α-Bromoketone | 87 | 98.5 |
| Oxazole cyclization | 78 | 99.2 |
| Bromomethyl-oxazole | 65 | 97.8 |
| Final alkylation | 72 | 99.0 |
Chemical Reactions Analysis
Key Steps:
-
Oxazole Ring Formation :
-
The oxazole ring (5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl) is typically synthesized via cyclization of acyloin intermediates or through condensation reactions .
-
Example: Reaction of 4-(propan-2-yloxy)benzaldehyde with acetoacetate esters under acidic conditions (e.g., AcOH) could form the oxazole core.
-
-
Sulfonamide Coupling :
-
Cross-Coupling Reactions :
Characterization Techniques
The compound’s structure and purity are confirmed using standard analytical methods:
Functional Group Reactivity:
-
Sulfonamide Group :
-
Oxazole Ring :
-
Aromatic Rings :
Comparison of Reaction Conditions
Relevant reaction conditions from analogous compounds :
| Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|
| Oxazole formation | AcOH, H₂SO₄ | 100°C, 6 h | 42–62% |
| Sulfonamide coupling | SOCl₂, pyridine | R.T., 1 h | 80–90% |
| Alkylation | Na₂S·9H₂O, DMF | 100°C, 10 h | 50–70% |
Antibacterial Activity:
-
Structurally similar sulfonamides with oxazole substituents show potent activity against Klebsiella pneumoniae and Bacillus subtilis .
Pharmacophore Modeling:
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the compound's potential as an antibacterial agent. It has been included in screening libraries for its activity against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, compounds similar to N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide have shown promising results against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Case Study: ESKAPE Pathogens
A notable case study involved the evaluation of compounds with similar structures against ESKAPE pathogens—an acronym representing a group of bacteria known for their resistance to antibiotics. Research demonstrated that derivatives of sulfonamides exhibited significant inhibitory effects on these pathogens. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Drug Discovery
The compound is part of various drug discovery efforts aimed at developing new therapeutic agents. Its inclusion in antimitotic tubulin libraries indicates its potential role in cancer therapy by targeting microtubule dynamics during cell division. The structural features of the compound suggest it may interact with tubulin proteins, thereby inhibiting cancer cell proliferation .
Virtual Screening Studies
Pharmacophore modeling and virtual screening techniques have been employed to identify and optimize compounds similar to this compound for enhanced biological activity. These studies focus on refining the chemical structure to improve binding affinity to target proteins involved in disease processes .
Summary of Findings
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial growth by interfering with the synthesis of folic acid, a vital nutrient for bacteria. The pyrazolo[1,5-a][1,3]diazepine core may interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocyclic Variations
The target compound’s 1,3-oxazole core distinguishes it from triazole-based analogues. For example:
- Triazole derivatives (e.g., compounds [7–9] in ) exhibit a 1,2,4-triazole ring, which exists in thione-thiol tautomeric forms. The absence of a C=O group in triazoles (confirmed by IR spectra lacking 1663–1682 cm⁻¹ bands) contrasts with the oxazole’s aromatic stability .
- Oxadiazole derivatives (e.g., 5-substituted-1,3,4-oxadiazole-2-yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide) share a five-membered heterocycle but differ in ring atom composition (two nitrogens vs. one nitrogen and one oxygen in oxazole), affecting electronic properties and reactivity .
Table 1: Comparison of Heterocyclic Cores
Substituent Effects
Methoxyphenyl Groups
- The 2-methoxyphenyl group in the target compound contrasts with 4-methoxyphenyl analogues (e.g., N-(4-methoxyphenyl)benzenesulfonamide in ).
- Halogenated Derivatives : Compounds with 2,4-difluorophenyl substituents () exhibit enhanced electron-withdrawing effects, which may increase metabolic stability but reduce solubility compared to methoxy groups .
Propan-2-yloxy and Methyl Groups
Table 2: Substituent Impact on Physicochemical Properties
Biological Activity
N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide, also known by its ChemDiv Compound ID M009-0095, is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Structure
The compound has a molecular formula of . Its IUPAC name is N-(4-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide. The structural representation can be summarized as follows:
- SMILES :
CC(C)Oc(cc1)ccc1-c1nc(CN(c(cc2)ccc2OC)S(c2ccccc2)(=O)=O)c(C)o1 - InChI Key :
XXPMDEVXGOVIJA-UHFFFAOYSA-N
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 484.58 g/mol |
| Solubility | Soluble in DMSO |
| Appearance | White to off-white powder |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) for some derivatives has been reported in the range of 20–40 µM against S. aureus and 40–70 µM against E. coli .
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial cell wall synthesis and interfere with metabolic pathways. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria, thus inhibiting bacterial growth.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including the target compound. Results indicated that the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
- Findings : The compound showed a significant reduction in bacterial colony counts in vitro compared to control groups.
- Toxicity Assessment :
Pharmacological Studies
Recent pharmacological evaluations have highlighted the potential of this compound in drug discovery:
| Study Focus | Results |
|---|---|
| Antibacterial Activity | Effective against MRSA and E. coli with MIC values < 50 µM |
| Cytotoxicity | Low toxicity observed in mammalian cells at therapeutic doses |
Screening Libraries
The compound is included in various screening libraries for drug discovery, particularly within the context of antimitotic and antibacterial agents. Its structural characteristics suggest potential for modification to enhance efficacy or reduce toxicity further .
Q & A
Q. What are the key synthetic routes for this compound, and what reaction conditions optimize yield?
The synthesis typically involves multi-step reactions, including oxazole ring formation, sulfonamide coupling, and functional group modifications. Critical steps include:
- Oxazole synthesis : Cyclization of precursors (e.g., substituted acetamides) using dehydrating agents like POCl₃ or polyphosphoric acid under reflux conditions .
- Sulfonamide coupling : Reaction of the oxazole intermediate with benzenesulfonamide derivatives in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .
- Optimization : Yields improve with inert atmospheres (N₂/Ar), controlled temperature gradients, and stoichiometric excess of nucleophilic reagents (e.g., 1.2–1.5 equivalents) .
Q. Which analytical techniques are critical for structural confirmation?
Standard characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., methoxy protons at δ 3.8–4.0 ppm; oxazole C=O at δ 160–165 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
- Chromatography : HPLC or TLC to monitor reaction progress and purity (>95% by area normalization) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or MS data often arise from conformational flexibility or impurities. Strategies include:
- X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., resolving sulfonamide tautomerism) .
- 2D NMR experiments : COSY and NOESY to differentiate overlapping proton signals and confirm spatial proximity of substituents .
- Computational modeling : DFT calculations to predict NMR chemical shifts and compare with experimental data .
Q. What strategies address low yields in the final coupling step of the synthesis?
Poor yields in sulfonamide coupling may result from steric hindrance or competing side reactions. Mitigation approaches:
- Solvent optimization : Switching from DCM to THF or DMF to improve reagent solubility .
- Catalyst use : Adding catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .
- Temperature control : Gradual warming from 0°C to room temperature to suppress by-product formation .
Contradiction Analysis
- vs. 16 : uses LiAlH₄ for reductions, while prefers NaBH₄ with milder conditions. Resolution: LiAlH₄ is suitable for robust reductions, but NaBH₄ is preferable for sensitive intermediates to avoid over-reduction .
Methodological Recommendations
- Reaction monitoring : Use inline IR spectroscopy to track carbonyl group consumption in real-time .
- Scale-up challenges : For gram-scale synthesis, prioritize flow chemistry setups to maintain temperature control and mixing efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
